4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride

Description

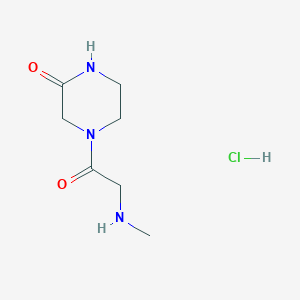

4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride is a piperazine derivative featuring a methylaminoacetyl substituent at the 4-position of the piperazin-2-one ring. The compound’s molecular formula is C₇H₁₄N₃O₂·HCl, with a molecular weight of 223.67 g/mol (calculated based on C₇H₁₄N₃O₂ + HCl). The hydrochloride salt enhances its solubility in aqueous environments, a critical property for pharmaceutical applications.

Properties

IUPAC Name |

4-[2-(methylamino)acetyl]piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2.ClH/c1-8-4-7(12)10-3-2-9-6(11)5-10;/h8H,2-5H2,1H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYLMZDXPQAKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCNC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-36-6 | |

| Record name | 2-Piperazinone, 4-[2-(methylamino)acetyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Approach: Protonated Piperazine Strategy

A widely accepted and efficient method for synthesizing monosubstituted piperazine derivatives, including 4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride, is based on the use of protonated piperazine salts (such as monohydrochloride or monoacetate) to selectively protect one nitrogen atom. This suppresses disubstitution and drives the reaction toward monosubstitution.

- Reaction Principle : The in situ formation of piperazine-1-ium cation (protonated piperazine) reacts with acylating agents such as acyl chlorides or anhydrides.

- Solvent and Protonation Control : Using methanol or acetic acid as solvents influences whether piperazine monohydrochloride or monoacetate forms, respectively.

- Reaction Conditions : Reactions proceed efficiently at room temperature or under reflux, typically in methanol or acetic acid.

- Recovery and Reuse : Piperazine dihydrochloride can act as an auxiliary, being recovered and reused after reaction completion.

This method yields monosubstituted piperazine derivatives with high purity and yield, making it cost-effective and scalable for industrial applications.

Microwave-Assisted Synthesis

To improve reaction efficiency and reduce reaction time, microwave irradiation has been employed as an alternative to conventional heating:

- Batch Microwave Process : Microwave irradiation accelerates the acylation of protonated piperazine salts, reducing reaction times from hours to minutes while maintaining high yields.

- Flow Microwave Reactor : A continuous flow microwave setup allows controlled addition of reagents and precise temperature management, further optimizing reaction efficiency and scalability.

- Monitoring : Thin layer chromatography (TLC) is used to monitor reaction progress, ensuring complete conversion.

This approach offers significant advantages in speed and energy efficiency without compromising product quality.

Specific Preparation Route for this compound

While direct literature on this exact compound is limited, analogous preparation methods for related N-methylpiperazine derivatives and piperazin-2-one compounds provide a reliable framework:

- Starting Materials : Piperazine hydrochloride or monohydrochloride salt and an appropriate methylaminoacetyl chloride or equivalent acylating agent.

- Reaction : The protonated piperazine reacts with the methylaminoacetyl chloride under controlled temperature (room temperature to reflux) in methanol or acetic acid.

- Workup : After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction.

- Purification : Crude product is purified by recrystallization or column chromatography to obtain the hydrochloride salt of 4-(2-(Methylamino)acetyl)piperazin-2-one.

This synthetic route aligns with the general principles of monosubstituted piperazine preparation and benefits from the protonation strategy to avoid disubstitution.

Purification and Characterization

- Extraction : Organic solvents such as dichloromethane are used to extract the product from aqueous layers.

- Drying : Anhydrous magnesium sulfate is employed to dry organic extracts.

- Chromatography : Column chromatography with eluents such as methanol/dichloromethane/triethylamine mixtures is used for final purification.

- Yield : Reported yields for similar compounds range from 70% to 80%, indicating efficient synthesis.

- Physical Form : The final product is typically obtained as a white solid hydrochloride salt.

Comparative Table of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Piperazine Form | Monohydrochloride or monoacetate | Protonation controls selectivity |

| Acylating Agent | Methylaminoacetyl chloride or equivalent | Key for acetyl substitution |

| Solvent | Methanol or acetic acid | Influences protonation form |

| Temperature | Room temperature to reflux | Reaction time varies accordingly |

| Reaction Time | 1.5 to 3 hours (conventional), minutes (microwave) | Microwave reduces time significantly |

| Workup | Extraction with dichloromethane, drying with MgSO4 | Standard organic workup |

| Purification | Column chromatography or recrystallization | Ensures high purity |

| Yield | 70-80% | High efficiency |

Research Findings and Notes

- The protonation of piperazine nitrogen is a crucial step to suppress disubstitution and improve monosubstitution selectivity.

- Microwave-assisted synthesis offers a greener, faster alternative to traditional heating methods.

- The choice of solvent impacts the formation of protonated intermediates and thus the overall reaction pathway.

- Recovery and reuse of piperazine dihydrochloride reduce costs and waste.

- The methodology is adaptable for industrial scale-up due to its simplicity, high yield, and mild conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under controlled temperatures and pH conditions.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazinone derivatives.

Scientific Research Applications

Research indicates that 4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride exhibits significant biological activities. Notably, it has been studied for:

- Enzyme Inhibition : The compound has shown potential in inhibiting various kinases, which are crucial in signaling pathways related to cell growth and proliferation. This inhibition can affect cancer cell proliferation and angiogenesis .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects by modulating specific biological pathways and influencing gene expression. For instance, its interactions with receptor tyrosine kinases have been documented, indicating a potential role in cancer therapeutics.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological properties.

Pharmaceutical Development

The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancers and other diseases associated with kinase activity.

Case Studies

Several studies have explored the efficacy of this compound in various models:

- In Vitro Studies : Research has demonstrated that this compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .

- Animal Models : Studies involving animal models have indicated that treatment with this compound leads to reduced tumor growth rates compared to control groups.

Mechanism of Action

The mechanism of action of 4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling and function.

Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

4-[2-(Methylamino)ethyl]piperazin-2-one

This compound replaces the acetyl group in the target molecule with an ethyl linker. Such modifications are critical in CNS-targeting drugs .

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

The chloroacetyl and pyrimidinyl groups introduce electron-withdrawing and aromatic characteristics, respectively. Pyrimidine rings are common in kinase inhibitors and antiviral agents, suggesting this compound could target enzymes or nucleic acids .

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

The cyclobutane core introduces ring strain, which may increase reactivity or metabolic instability compared to the six-membered piperazinone. The ester group could serve as a prodrug moiety, enabling controlled release .

2-(4-Chlorophenoxy)-1-[4-(2-hydroxyethyl)-piperazin-1-yl]-ethanone hydrochloride

The hydroxyethyl substituent significantly enhances hydrophilicity, making this compound more suitable for intravenous formulations. The chlorophenoxy group may confer selectivity toward adrenergic or serotonin receptors .

2-(o-Chlorophenyl)-2-(methylamino)-cyclohexanone

This ketamine analog shares the methylamino group but features a cyclohexanone core instead of piperazinone. Such structural differences likely shift its activity toward NMDA receptor antagonism, associated with anesthetic or antidepressant effects .

Research Findings and Implications

- Receptor Affinity: The acetyl group in this compound may facilitate hydrogen bonding with targets like serotonin or dopamine receptors, differentiating it from ethyl-linked analogs .

- Metabolic Stability : Piperazine derivatives with acetyl groups (e.g., the target compound) are often more resistant to oxidative metabolism than ethyl-linked counterparts, as seen in cytochrome P450 studies .

- Solubility vs. Bioavailability: While the hydrochloride salt improves solubility, lipophilic analogs like 4-[2-(methylamino)ethyl]piperazin-2-one may exhibit superior tissue penetration but require formulation adjustments .

Biological Activity

4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride is a piperazine derivative that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring, an acetyl moiety, and a methylamino group, which contribute to its biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results indicate significant antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits antiproliferative effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.54 |

| MDA-MB-231 | 0.79 |

| H1299 | 1.18 |

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as inducing apoptosis or cell cycle arrest .

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on human lung cancer cells (H1299). The results indicated a dose-dependent reduction in cell viability, correlating with increased levels of apoptosis markers such as caspase activation .

- Antimicrobial Efficacy Evaluation : Another investigation focused on the antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited rapid bactericidal activity, achieving complete bacterial death within hours at sub-micromolar concentrations .

Q & A

How can researchers optimize the synthesis of 4-(2-(methylamino)acetyl)piperazin-2-one hydrochloride to improve yield and purity?

Level : Basic

Methodological Answer :

- Reaction Conditions : Use controlled stoichiometry of methylamine and acetylating agents under anhydrous conditions to minimize side reactions. Evidence suggests that maintaining a temperature range of 0–5°C during the acetylation step reduces decomposition .

- Purification : Employ recrystallization using ethanol-water mixtures (1:3 v/v) to isolate the hydrochloride salt with ≥95% purity, as validated by HPLC .

- Analytical Monitoring : Track reaction progress via thin-layer chromatography (TLC) with silica gel plates and a mobile phase of chloroform:methanol (9:1) .

What analytical methods are recommended for assessing the purity of this compound in academic research?

Level : Basic

Methodological Answer :

- HPLC : Use a C18 column with a gradient elution system (acetonitrile:0.1% trifluoroacetic acid) at 254 nm. Retention time and peak symmetry should align with reference standards (e.g., EN300-395998) .

- Elemental Analysis : Verify the molecular formula (C₇H₁₅N₃O·HCl) by comparing experimental C, H, N, and Cl content with theoretical values (deviation ≤0.3%) .

- Melting Point : Confirm purity via a sharp melting point range (e.g., 187–190°C for structurally related piperazinones) .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Level : Advanced

Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in proton assignments by obtaining a single-crystal structure. Evidence from crystallographic studies of similar piperazinones (e.g., 4-(2-methoxyphenyl)piperazin-1-ium salts) highlights the utility of this method for confirming tautomeric forms .

- 2D NMR : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments, particularly for distinguishing between keto-enol tautomers in the piperazin-2-one ring .

What strategies are effective for identifying degradation products of this compound under accelerated stability testing?

Level : Advanced

Methodological Answer :

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS/MS with a Q-TOF detector to identify fragment ions.

- Reference Standards : Compare degradation peaks with known impurities (e.g., EP-certified impurities like 1-[(1RS)-2-(methylamino)ethyl]cyclohexanol hydrochloride) .

- Mechanistic Insight : Hydrolysis of the acetyl group is a common degradation pathway; stabilize formulations by buffering at pH 4.5–5.5 .

How can researchers evaluate the pharmacological activity of this compound in preclinical models?

Level : Basic

Methodological Answer :

- In Vitro Assays : Screen for receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Structural analogs with methylamino groups show activity in CNS-targeted studies .

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers. Use LC-MS to quantify parent compound and metabolites .

What advanced techniques are recommended for characterizing the solid-state form of this compound?

Level : Advanced

Methodological Answer :

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data to identify polymorphs. Evidence from crystallographic fragment screening highlights the importance of lattice packing in stability .

- DSC/TGA : Determine thermal behavior (e.g., melting, decomposition) and hydrate/solvate formation. Anhydrous forms typically decompose above 200°C .

How should researchers validate analytical methods for quantifying this compound in biological matrices?

Level : Basic

Methodological Answer :

- Calibration Curves : Prepare spiked plasma/serum samples (1–100 µg/mL) and validate linearity (R² ≥0.99). Use deuterated internal standards (e.g., d₃-methylamine analogs) to correct for matrix effects .

- Precision/Accuracy : Achieve intra-day and inter-day CV ≤15% and recovery ≥85% via triplicate analyses .

What safety protocols are critical when handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders by working in a fume hood .

- Waste Disposal : Neutralize aqueous waste with 1M NaOH before disposal. Incinerate solid waste at ≥1000°C to destroy organic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.